(1,2-^13C_2)Butanedioic acid, also known as (2S)-2-amino(1,2-^13C_2)butanedioic acid, is a stable isotope-labeled form of aspartic acid. Its molecular formula is C₄H₇N₁O₄, with a molecular weight of approximately 135.09 g/mol. This compound features a chiral center at the second carbon atom, which is crucial for its biological activity and interactions in metabolic pathways. The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis in various biochemical studies, making it a valuable tool in research involving amino acid metabolism and neurotransmitter synthesis.
This compound exhibits significant biological activity due to its role as an amino acid. It is involved in:
Several methods exist for synthesizing (1,2-^13C_2)Butanedioic acid:
The applications of (1,2-^13C_2)Butanedioic acid are diverse:
Interaction studies involving (1,2-^13C_2)Butanedioic acid focus on its binding affinity with various receptors and enzymes. Key findings include:
These interactions highlight its significance in both physiological processes and therapeutic contexts.
Similar compounds to (1,2-^13C_2)Butanedioic acid include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Aspartic Acid | C₄H₇N₁O₄ | Naturally occurring amino acid without isotopes |
3-Aminopropanoic Acid | C₃H₇N₁O₂ | Shorter chain length; less complex structure |
4-Aminobutanoic Acid | C₄H₉N₁O₂ | Similar length but different functional groups |
L-Aspartate | C₄H₇N₁O₄ | Enantiomer of aspartic acid; biologically active |
The uniqueness of (1,2-^13C_2)Butanedioic acid lies primarily in its stable isotope labeling. This feature allows for precise tracking in biological systems and metabolic studies, distinguishing it from other compounds that do not possess isotopic labeling or have different stereochemistry.
Irritant